8-Hydroxygenistein 8-Hydroxygenistein
Brand Name: Vulcanchem
CAS No.: 13539-27-0
VCID: VC21347718
InChI: InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-15-12(13(9)19)10(17)5-11(18)14(15)20/h1-6,16-18,20H
SMILES: C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)O)O)O
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

8-Hydroxygenistein

CAS No.: 13539-27-0

Cat. No.: VC21347718

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxygenistein - 13539-27-0

CAS No. 13539-27-0
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 5,7,8-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-15-12(13(9)19)10(17)5-11(18)14(15)20/h1-6,16-18,20H
Standard InChI Key ZKZCRGBCWBCSNJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)O)O)O

Chemical Structure and Properties

Molecular Characteristics

8-Hydroxygenistein is an isoflavone derivative with the molecular formula C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol. Its structure is characterized by a hydroxyl group at the 8-position of the genistein backbone, which contributes to its unique chemical properties and enhanced biological activities. The compound is identified by the CAS number 13539-27-0 .

Physical and Chemical Properties

8-Hydroxygenistein typically appears as a white to off-white crystalline powder. It demonstrates solubility characteristics typical of many isoflavones, being readily soluble in organic solvents but poorly soluble in water. This solubility profile affects its bioavailability and application methods in both research and potential therapeutic contexts . The additional hydroxyl group at the 8-position creates an ortho-dihydroxyl configuration, which is believed to be responsible for its enhanced bioactivities compared to genistein .

Relationship to Other Isoflavones

8-Hydroxygenistein belongs to a group of compounds known as ortho-hydroxygenisteins (OHGs), which are derivatives of genistein. Other members of this group include 6-hydroxygenistein (6-OHG) and 3'-hydroxygenistein (3'-OHG), each with hydroxylation at different positions. These structural variations result in different biological activities, with 8-OHG demonstrating particularly notable antioxidant and antiproliferative properties .

Production Methods

Biotransformation Approaches

The primary method for producing 8-hydroxygenistein is through biotransformation of soya isoflavones using specific microorganisms. This process typically involves the conversion of genistein to 8-hydroxygenistein by microbial enzymes. While this biotransformation approach has been established, traditional methods have resulted in relatively low yields of 8-hydroxygenistein .

Optimized Production

Recent research has focused on optimizing the cultivation medium to enhance 8-hydroxygenistein production. Through a central composite design methodology, researchers have determined that optimal nutrient concentrations include 35 g/L of glucose, 22 g/L of malt extract, and 4.75 g/L of soya peptone. Under these optimized conditions, the maximum product concentration of 8-hydroxygenistein obtained was 77.76 mg/L, which represents the highest reported concentration based on literature review .

Scale-Up Considerations

Further investigations into operating conditions using a fermenter have examined the effects of agitation speed and aeration rate on 8-hydroxygenistein production. These optimizations resulted in a final product concentration of 83.01 mg/L, suggesting that large-scale biotransformation of genistein to 8-hydroxygenistein can be effectively performed using Aspergillus oryzae . This advancement in production technique opens possibilities for industrial-scale production of this bioactive compound.

Biological Activities

Antioxidant Properties

One of the most extensively studied properties of 8-hydroxygenistein is its antioxidant capacity. Researchers have examined 8-OHG using multiple methods to evaluate its antioxidant potential, including DPPH radical scavenging, ABTS radical scavenging, nitric oxide radical scavenging, superoxide radical scavenging, reducing power assay, and total antioxidant activity .

When compared with ascorbic acid (VC), a well-known antioxidant, 8-OHG demonstrated impressive capabilities. The comparative IC₅₀ values (lower values indicate higher activity) are presented in Table 1:

CompoundDPPH % inhibitionABTS % inhibitionNO % inhibitionO₂⁻- % inhibition
IC₅₀ (mmol/mL)IC₅₀ (mmol/mL)IC₅₀ (mmol/mL)IC₅₀ (mmol/mL)
8-OHG0.29 ± 0.010.12 ± 0.010.14 ± 0.010.24 ± 0.03
VC0.27 ± 0.010.78 ± 0.021.14 ± 0.010.69 ± 0.01

Table 1: Comparison of antioxidant activities between 8-hydroxygenistein (8-OHG) and ascorbic acid (VC) .

The data reveals that 8-OHG exhibited similar DPPH radical scavenging activity to ascorbic acid but demonstrated significantly superior performance in ABTS radical scavenging (6.5 times more potent), nitric oxide radical scavenging (8.1 times more potent), and superoxide radical scavenging (2.9 times more potent) . These results strongly indicate that 8-hydroxygenistein is an excellent antioxidant agent that may be effective in preventing damage induced by free radicals.

Anticancer Activities

Several studies have investigated the anticancer potential of 8-hydroxygenistein. Research has shown that 8-OHG demonstrates antiproliferative activity toward HL-60 promyelocytic leukemia cells, indicating its potential as an anticancer agent . Additionally, 8-OHG has exhibited antimutagenic activity, which may contribute to its cancer-preventive properties .

The anticancer mechanisms of 8-OHG are still being elucidated, but they likely involve multiple pathways, including antioxidant protection, enzyme inhibition, and cell cycle regulation. The ortho-dihydroxyl groups in the structure of 8-OHG are believed to enhance these bioactivities compared to those of the precursor genistein .

Enzyme Inhibitory Effects

8-Hydroxygenistein has been identified as an irreversible tyrosinase inhibitor . Tyrosinase is a key enzyme in melanin production, and its inhibition has implications for treating hyperpigmentation disorders and potentially for cosmetic applications. This activity positions 8-OHG as a compound of interest in dermatological research and cosmetic product development.

ParameterOptimized Value
Glucose35 g/L
Malt extract22 g/L
Soya peptone4.75 g/L
Maximum product concentration77.76 mg/L
Final product concentration after fermenter optimization83.01 mg/L

Table 2: Optimized parameters for 8-hydroxygenistein production through biotransformation .

Future Research Directions

Mechanistic Studies

Although 8-hydroxygenistein has demonstrated promising bioactivities, further research is needed to fully elucidate its mechanisms of action at the molecular and cellular levels. Understanding these mechanisms will be crucial for developing targeted applications and optimizing its therapeutic potential .

Clinical Investigations

Current research on 8-hydroxygenistein remains primarily at the preclinical level. Future studies should focus on evaluating its safety, efficacy, and bioavailability in clinical settings, which will be essential for translating the promising laboratory findings into practical therapeutic applications .

Enhanced Production Methods

While significant progress has been made in optimizing the biotransformation production of 8-hydroxygenistein, continued research into alternative synthesis methods and further refinement of existing processes could improve yields and reduce production costs . These advancements would facilitate broader research applications and potential commercial development of 8-OHG-based products.

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